4-(3-Phenyl-1,2,4-oxadiazol-5-yl)piperidine mechanism of action
4-(3-Phenyl-1,2,4-oxadiazol-5-yl)piperidine mechanism of action
An In-depth Technical Guide on the Core Mechanism of Action of 4-(3-Phenyl-1,2,4-oxadiazol-5-yl)piperidine
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Direct experimental data on the specific mechanism of action for 4-(3-Phenyl-1,2,4-oxadiazol-5-yl)piperidine is not extensively available in public literature. This guide, therefore, presents a hypothesized mechanism of action based on the well-established pharmacology of its core chemical scaffolds—the piperidine and oxadiazole moieties—which are prevalent in a significant class of neurologically active compounds. The primary hypothesized targets are the sigma-1 (σ1) and sigma-2 (σ2) receptors.
Introduction
The compound 4-(3-Phenyl-1,2,4-oxadiazol-5-yl)piperidine is a heterocyclic molecule featuring a piperidine ring linked to a phenyl-substituted 1,2,4-oxadiazole. The piperidine scaffold is a common feature in a multitude of centrally active agents, known to interact with a variety of receptors, including but not limited to, dopamine, serotonin, and sigma receptors[1][2]. The oxadiazole ring, a bioisostere for esters and amides, contributes to the molecule's metabolic stability and ability to participate in hydrogen bonding[3][4]. Given the prevalence of the piperidine moiety in high-affinity sigma receptor ligands, this guide will explore the probable mechanism of action of 4-(3-Phenyl-1,2,4-oxadiazol-5-yl)piperidine through its interaction with σ1 and σ2 receptors.
Hypothesized Molecular Targets: Sigma Receptors
Sigma receptors, initially misclassified as opioid receptors, are now recognized as a distinct class of intracellular proteins with two main subtypes: sigma-1 (σ1) and sigma-2 (σ2)[2]. A vast number of piperidine-containing compounds have been identified as high-affinity ligands for these receptors, suggesting that 4-(3-Phenyl-1,2,4-oxadiazol-5-yl)piperidine likely shares this characteristic[5][6].
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The Sigma-1 (σ1) Receptor: This receptor is a ligand-operated molecular chaperone located at the endoplasmic reticulum-mitochondrion interface[7]. It plays a crucial role in cellular stress responses and modulates a variety of signaling pathways[8][9].
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The Sigma-2 (σ2) Receptor: Identified as transmembrane protein 97 (TMEM97), the σ2 receptor is involved in cholesterol homeostasis and cell proliferation[10][11]. It is often overexpressed in proliferating tumor cells[12].
In-depth Analysis of the Hypothesized Mechanism of Action
Interaction with the Sigma-1 (σ1) Receptor
The σ1 receptor functions as an intracellular signal transduction amplifier[7]. As a chaperone protein, it interacts with various client proteins to modulate their function. Under resting conditions, the σ1 receptor is associated with the binding immunoglobulin protein (BiP) at the endoplasmic reticulum[13]. Upon stimulation by a ligand, such as hypothesized for 4-(3-Phenyl-1,2,4-oxadiazol-5-yl)piperidine, or under cellular stress, it dissociates from BiP and can then interact with a variety of effector proteins, including ion channels and G-protein coupled receptors[7][13].
Key signaling pathways modulated by σ1 receptor ligands include:
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Calcium Signaling: The σ1 receptor translocates to the inositol 1,4,5-trisphosphate (IP3) receptor, modulating calcium release from the endoplasmic reticulum[7].
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Ion Channel Regulation: It can directly interact with and modulate the activity of voltage-gated potassium, sodium, and calcium channels, thereby altering neuronal excitability[7][14].
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Neurotrophic Factor Signaling: Activation of the σ1 receptor has been shown to potentiate the signaling of neurotrophic factors like Brain-Derived Neurotrophic Factor (BDNF) through the TrkB receptor, promoting neuronal survival and plasticity[14].
Caption: Hypothesized Sigma-1 Receptor Signaling Pathway.
Interaction with the Sigma-2 (σ2) Receptor
The σ2 receptor, or TMEM97, is a transmembrane protein primarily located in the endoplasmic reticulum[10]. It forms a complex with the progesterone receptor membrane component 1 (PGRMC1) to regulate cholesterol homeostasis by influencing the trafficking of low-density lipoprotein (LDL) cholesterol[11][15]. Ligands targeting the σ2 receptor can disrupt these processes.
Signaling actions associated with σ2 receptor modulation include:
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Calcium Homeostasis: Similar to the σ1 receptor, σ2 receptor ligands can affect intracellular calcium levels[12].
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Cell Proliferation and Apoptosis: The σ2 receptor is highly expressed in proliferating cells, including cancer cells. Ligands can induce apoptosis, making it a target for anticancer therapies[10][12].
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Neurotransmitter Modulation: In neurons, σ2 receptor ligands can modulate the release of neurotransmitters such as dopamine, serotonin, and glutamate[10].
Caption: Hypothesized Sigma-2 Receptor Signaling Pathway.
Pharmacological Profile of Structurally Related Compounds
To infer the potential pharmacological profile of 4-(3-Phenyl-1,2,4-oxadiazol-5-yl)piperidine, the binding affinities of other piperidine-based sigma receptor ligands are presented below. It is important to note that the specific phenyl-1,2,4-oxadiazole substitution will influence the affinity and selectivity.
| Compound Class | Target | Binding Affinity (Ki, nM) | Reference |
| Piperidine Derivatives | σ1 Receptor | 3.64 - 1531 | [6] |
| Piperidine Derivatives | σ2 Receptor | >1000 | [6] |
| Halogenated 4-(phenoxymethyl)piperidines | Sigma Receptors | High Affinity (not quantified) | [5] |
| Benzoxazole-piperidine derivatives | Dopamine D2, 5-HT1A, 5-HT2A | High Affinity (not quantified) | [1] |
Experimental Protocols for Validating the Hypothesized Mechanism
To empirically determine the mechanism of action of 4-(3-Phenyl-1,2,4-oxadiazol-5-yl)piperidine, the following experimental protocols are recommended.
Radioligand Binding Assay
Objective: To determine the binding affinity (Ki) of the compound for σ1 and σ2 receptors.
Methodology:
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Membrane Preparation: Prepare cell membrane homogenates from tissues or cell lines expressing high levels of σ1 or σ2 receptors (e.g., guinea pig brain for σ1, rat liver for σ2).
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Assay Buffer: Prepare a suitable buffer (e.g., 50 mM Tris-HCl, pH 7.4).
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Competition Binding:
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Incubate the membrane preparation with a fixed concentration of a specific radioligand (e.g., -pentazocine for σ1, [³H]DTG for σ2 in the presence of a σ1 masking agent).
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Add increasing concentrations of the test compound, 4-(3-Phenyl-1,2,4-oxadiazol-5-yl)piperidine.
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Include controls for total binding (radioligand only) and non-specific binding (radioligand + a high concentration of a known non-labeled ligand).
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Incubation and Termination: Incubate at a specific temperature (e.g., 37°C) for a defined period. Terminate the reaction by rapid filtration through glass fiber filters.
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Quantification: Measure the radioactivity retained on the filters using liquid scintillation counting.
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Data Analysis: Plot the percentage of specific binding against the logarithm of the test compound concentration. Calculate the IC50 value and convert it to a Ki value using the Cheng-Prusoff equation.
Calcium Imaging Assay
Objective: To assess the functional activity of the compound as a modulator of σ1 receptor-mediated calcium signaling.
Methodology:
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Cell Culture: Culture a suitable cell line (e.g., SH-SY5Y neuroblastoma cells) that endogenously expresses σ1 receptors.
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Fluorescent Dye Loading: Load the cells with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM).
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Baseline Measurement: Measure the baseline intracellular calcium concentration using a fluorescence microscope or plate reader.
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Compound Application: Apply 4-(3-Phenyl-1,2,4-oxadiazol-5-yl)piperidine at various concentrations.
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Stimulation: After a pre-incubation period with the test compound, stimulate the cells with an agent known to induce calcium release from the ER (e.g., bradykinin or thapsigargin).
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Data Acquisition: Record the changes in fluorescence intensity, which correspond to changes in intracellular calcium concentration.
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Data Analysis: Compare the calcium response in compound-treated cells to that in vehicle-treated control cells to determine if the compound potentiates or inhibits the calcium signal.
Caption: Experimental Workflow for Mechanism Validation.
Conclusion
Based on the structural characteristics of 4-(3-Phenyl-1,2,4-oxadiazol-5-yl)piperidine, it is hypothesized to act as a ligand for the sigma-1 and sigma-2 receptors. Its potential interaction with the σ1 receptor could modulate calcium signaling, ion channel activity, and neurotrophic pathways, suggesting therapeutic potential in neurological disorders. Its engagement with the σ2 receptor may influence cholesterol homeostasis and cell proliferation, indicating possible applications in oncology. The proposed experimental workflows provide a clear path to empirically validate these hypotheses and elucidate the precise mechanism of action of this compound. Further research is imperative to confirm these predictions and to fully characterize the pharmacological profile of 4-(3-Phenyl-1,2,4-oxadiazol-5-yl)piperidine.
References
-
Sigma-2 receptor - Wikipedia. (n.d.). Retrieved February 14, 2024, from [Link]
-
Al-Saabi, A., et al. (2021). Sigma-2 Receptors—From Basic Biology to Therapeutic Target: A Focus on Age-Related Degenerative Diseases. Cells, 10(9), 2423. [Link]
-
Vela, J. M., et al. (2023). Sigma-1 Receptor Signaling: In Search of New Therapeutic Alternatives for Cardiovascular and Renal Diseases. International Journal of Molecular Sciences, 24(3), 2095. [Link]
-
Wang, L., et al. (2020). The Biological Function of Sigma-2 Receptor/TMEM97 and Its Utility in PET Imaging Studies in Cancer. Cancers, 12(7), 1894. [Link]
-
The Sigma-2 Receptor. (2023). Encyclopedia.pub. [Link]
-
Sigma-2 Receptor as a Potential Drug Target. (2020). ResearchGate. [Link]
-
Figure 1. Roles of Sigma-1 receptor in regulating cellular functions... (n.d.). ResearchGate. Retrieved February 14, 2024, from [Link]
-
Prasanth, M. I., et al. (2019). Neuronal Sigma-1 Receptors: Signaling Functions and Protective Roles in Neurodegenerative Diseases. Frontiers in Neuroscience, 13, 904. [Link]
-
Sigma-1 receptor - Wikipedia. (n.d.). Retrieved February 14, 2024, from [Link]
-
Sigma-1 Receptor: A Potential Therapeutic Target for Traumatic Brain Injury. (2021). Frontiers in Pharmacology. [Link]
-
Antiproliferative 4-(1,2,4-oxadiazol-5-yl)piperidine-1-carboxamides, a new tubulin inhibitor chemotype. (2014). PubMed Central. [Link]
-
Examination of four 123I-labeled piperidine-based sigma receptor ligands as potential melanoma imaging agents: initial studies in mouse tumor models. (1997). PubMed. [Link]
-
Synthesis and pharmacological evaluation of piperidine (piperazine)-substituted benzoxazole derivatives as multi-target antipsychotics. (2015). PubMed. [Link]
-
Structural and Molecular Insight into Piperazine and Piperidine Derivatives as Histamine H3 and Sigma-1 Receptor Antagonists. (2021). ACS Chemical Neuroscience. [Link]
-
From dopamine 4 to sigma 1: synthesis, SAR and biological characterization of a piperidine scaffold of σ1 modulators. (n.d.). ChemRxiv. Retrieved February 14, 2024, from [Link]
-
Synthesis, biological evaluation and network pharmacology based studies of 1,3,4-oxadiazole bearing azaphenols as anticancer agents. (2023). ScienceDirect. [Link]
-
Development and Evaluation of Some Molecular Hybrids of N-(1-Benzylpiperidin-4-yl)-2-((5-phenyl-1,3,4-oxadiazol-2-yl)thio) as Multifunctional Agents to Combat Alzheimer's Disease. (2023). ACS Omega. [Link]
-
Synthesis, Molecular Docking, and Anticonvulsant Activity of 1,3,4-Oxadiazole Derivatives. (2024). ACS Omega. [Link]
-
Synthesis, Molecular Docking, and Anticonvulsant Activity of 1,3,4-Oxadiazole Derivatives. (2024). ACS Publications. [Link]
-
Research progress on the synthesis and pharmacology of 1,3,4-oxadiazole and 1,2,4-oxadiazole derivatives: a mini review. (2022). Taylor & Francis Online. [Link]
-
Latest Update on Pharmacological Activities of 1,3,4-Oxadiazole Derivatives. (n.d.). Hilaris Publishing. Retrieved February 14, 2024, from [Link]
-
Novel Derivatives of diphenyl-1,3,4-oxadiazol as Ligands of Benzodiazepine Receptors; Synthesize, Binding. (n.d.). Semantic Scholar. Retrieved February 14, 2024, from [Link]
Sources
- 1. Synthesis and pharmacological evaluation of piperidine (piperazine)-substituted benzoxazole derivatives as multi-target antipsychotics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. chemrxiv.org [chemrxiv.org]
- 3. Synthesis, Molecular Docking, and Anticonvulsant Activity of 1,3,4-Oxadiazole Derivatives - Journal of Health and Allied Sciences NU [jhas-nu.in]
- 4. tandfonline.com [tandfonline.com]
- 5. Examination of four 123I-labeled piperidine-based sigma receptor ligands as potential melanoma imaging agents: initial studies in mouse tumor models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. digibug.ugr.es [digibug.ugr.es]
- 7. Sigma-1 receptor - Wikipedia [en.wikipedia.org]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. Sigma-2 receptor - Wikipedia [en.wikipedia.org]
- 11. The Biological Function of Sigma-2 Receptor/TMEM97 and Its Utility in PET Imaging Studies in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Frontiers | Sigma-1 Receptor: A Potential Therapeutic Target for Traumatic Brain Injury [frontiersin.org]
- 14. Frontiers | Neuronal Sigma-1 Receptors: Signaling Functions and Protective Roles in Neurodegenerative Diseases [frontiersin.org]
- 15. Sigma-2 Receptors—From Basic Biology to Therapeutic Target: A Focus on Age-Related Degenerative Diseases - PMC [pmc.ncbi.nlm.nih.gov]
